molecular formula C23H19N3O4S B3000921 N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 958703-93-0

N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3000921
CAS No.: 958703-93-0
M. Wt: 433.48
InChI Key: RDELWMMOXKHEOZ-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dimethylphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a structurally complex heterocyclic compound combining a thieno[3,4-c]pyrazole core with a 2,3-dimethylphenyl substituent at position 2 and a 2-oxo-2H-chromene-3-carboxamide group at position 3. This compound’s design likely aims to optimize steric and electronic properties for applications in medicinal chemistry, though specific biological data remain undisclosed in available literature.

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-13-6-5-8-19(14(13)2)26-21(17-11-31(29)12-18(17)25-26)24-22(27)16-10-15-7-3-4-9-20(15)30-23(16)28/h3-10H,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDELWMMOXKHEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO). Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction cascades that lead to cellular responses such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of the target compound can be contextualized by comparing it to analogs, as detailed below:

Table 1: Structural and Functional Comparison of Thienopyrazole Derivatives

Compound Name Substituent at Position 3 Aromatic Substituent at Position 2 Molecular Weight (g/mol) Key Features
Target Compound: N-[2-(2,3-Dimethylphenyl)-5-oxo-...chromene-3-carboxamide 2-Oxo-2H-chromene-3-carboxamide 2,3-Dimethylphenyl ~463.5* Extended π-conjugation from chromene; enhanced stability and UV absorption
N-[2-(2,3-Dimethylphenyl)-5-oxo-...furan-2-carboxamide (CAS: 958984-08-2) Furan-2-carboxamide 2,3-Dimethylphenyl ~395.4 Smaller heterocycle (furan); reduced aromaticity and potential bioavailability
N-{5,5-Dioxo-2-phenyl...pyrrolidine-3-carboxamide (CAS: 893928-14-8) 5-Oxopyrrolidine-3-carboxamide Phenyl with 4-methoxy group ~482.5 Flexible pyrrolidine ring; methoxy group may enhance solubility

*Calculated based on molecular formula.

Key Comparisons

Chromene vs. Furan Carboxamide (Target Compound vs. CAS 958984-08-2) The chromene group in the target compound provides a fused benzene ring, increasing π-conjugation and stability compared to the furan derivative. The furan analog (CAS 958984-08-2) lacks extended conjugation, which may reduce binding affinity to hydrophobic targets but could improve metabolic stability due to smaller size.

Dimethylphenyl vs. Methoxyphenyl Substituents (Target Compound vs. The 4-methoxyphenyl group in CAS 893928-14-8 adds electron-donating methoxy functionality, which may improve solubility and hydrogen-bonding interactions .

Carboxamide Variations

  • The pyrrolidine-3-carboxamide in CAS 893928-14-8 offers conformational flexibility, enabling adaptive binding to dynamic protein sites. In contrast, the rigid chromene carboxamide in the target compound may restrict rotational freedom, favoring entropic gains in target engagement.

Biological Activity

N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure that combines a thieno[3,4-c]pyrazole core with chromene derivatives. The synthesis typically involves multi-step organic reactions under controlled conditions. Common methods include:

  • Reagents : Use of specific catalysts (acids or bases) and solvents (e.g., ethanol or dimethyl sulfoxide).
  • Techniques : High-performance liquid chromatography (HPLC) is often employed to assess the purity of the final product.

Anticancer Properties

Research indicates that compounds within this chemical class exhibit significant anticancer activity. For instance, related thieno[3,4-c]pyrazoles have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms:

  • MDM2/XIAP Inhibition : Some derivatives have been shown to act as dual inhibitors of MDM2 and XIAP, leading to the activation of the p53 pathway in cancer cells. This mechanism is crucial for inducing apoptosis in tumors that express high levels of these proteins .

The biological activity of this compound may involve:

  • Cell Cycle Arrest : Induction of cell cycle arrest at various phases.
  • Apoptosis : Activation of caspases leading to programmed cell death.
  • Inhibition of Tumor Growth : Reduction in colony formation in cancer cell lines.

Research Findings and Case Studies

A series of studies have evaluated the compound's efficacy against different cancer cell lines:

StudyCell LineIC50 Value (μM)Mechanism
Study 1Acute Lymphoblastic Leukemia (ALL)0.3 - 0.4Apoptosis via p53 activation
Study 2Neuroblastoma (NB)0.5 - 1.2Inhibition of colony formation
Study 3Breast Cancer0.7Cell cycle arrest

These findings suggest that the compound exhibits potent cytotoxicity across multiple cancer types, highlighting its potential as a therapeutic agent.

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